5-Phenyl-1,1,1-trifluoropentan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-phenylpentan-2-ol |
InChI |
InChI=1S/C11H13F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2 |
InChI Key |
MYYKOYHTTQGJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyl 1,1,1 Trifluoropentan 2 Ol and Its Analogs
Strategies for Carbon-Fluorine Bond Formation at the C1 Position
The introduction of a trifluoromethyl group onto an organic scaffold is a key challenge in the synthesis of 5-Phenyl-1,1,1-trifluoropentan-2-ol. This section will discuss two primary approaches: direct trifluoromethylation reactions and deoxyfluorination strategies.
Trifluoromethylation Reactions
Trifluoromethylation reactions involve the direct introduction of a CF3 group. These methods can be broadly categorized into radical and transition metal-catalyzed approaches.
Radical trifluoromethylation offers a powerful tool for the formation of C-CF3 bonds. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then reacts with the organic substrate. While direct radical trifluoromethylation of the hydrocarbon precursor to this compound is challenging, the synthesis often proceeds via a ketone intermediate, 5-phenyl-1,1,1-trifluoropentan-2-one.
One common strategy involves the use of reagents that can generate trifluoromethyl radicals under thermal or photochemical conditions. For instance, trifluoroiodomethane (CF3I) can be used as a •CF3 source. Another approach involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, which can generate •CF3 radicals through a single electron transfer (SET) process.
While specific data for the radical trifluoromethylation to form 5-phenyl-1,1,1-trifluoropentan-2-one is not abundant in the literature, studies on analogous systems provide valuable insights. For example, the radical α-trifluoromethoxylation of ketones bearing a benzyl (B1604629) group at the α-position has been demonstrated using photoredox catalysis. This suggests the feasibility of similar radical trifluoromethylation reactions on the corresponding non-fluorinated ketone precursor.
Transition metal catalysis provides a versatile and efficient platform for the formation of C-CF3 bonds. wikipedia.org Palladium and copper complexes are among the most widely used catalysts for these transformations. These reactions often involve the cross-coupling of a suitable trifluoromethylating agent with an organic electrophile or nucleophile.
The synthesis of the precursor ketone, 5-phenyl-1,1,1-trifluoropentan-2-one, can be envisioned through the trifluoromethylation of a derivative of 4-phenylbutan-2-one. For example, palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds has been shown to produce trifluoromethyl ketones. nih.gov Similarly, copper-catalyzed trifluoromethylation of various substrates, such as hydrazones, has been reported. molport.com These methods could potentially be adapted for the synthesis of the target ketone.
A plausible route involves the reaction of a suitable derivative of 4-phenylbutanoic acid with a trifluoromethylating agent in the presence of a transition metal catalyst.
| Catalyst System | Substrate Type (Analogous) | Trifluoromethylating Agent | Yield (%) | Reference |
| Pd(OAc)2 / P(t-Bu)3 | Phenylboronic acid | Phenyl trifluoroacetate (B77799) | 85 | nih.gov |
| CuCl | N,N-dialkylhydrazone | Togni's reagent | up to 90 | molport.com |
Table 1: Examples of Transition Metal-Catalyzed Trifluoromethylation for the Synthesis of Analogous Ketones. This table presents data for analogous reactions that illustrate the potential of transition metal-catalyzed methods for the synthesis of the precursor ketone of this compound.
Deoxyfluorination Strategies for Fluorinated Alcohol Synthesis
Deoxyfluorination represents an alternative strategy for introducing fluorine into a molecule. This method involves the conversion of a hydroxyl group into a fluorine atom. In the context of synthesizing this compound, a potential precursor would be a diol, such as 5-phenylpentan-1,2-diol, or a hydroxyketone.
Various deoxyfluorinating reagents are available, with diethylaminosulfur trifluoride (DAST) and its analogs being common choices. More modern reagents like PhenoFluor™ have been developed for the deoxyfluorination of phenols and alcohols, offering improved functional group tolerance. chem-station.com The reaction proceeds via the activation of the alcohol followed by nucleophilic substitution with fluoride (B91410).
While this strategy is viable, controlling the regioselectivity in a diol can be challenging. For the synthesis of this compound, this would likely involve the selective fluorination of a primary alcohol in the presence of a secondary alcohol, which can be difficult to achieve. A more plausible approach would involve the deoxyfluorination of a precursor already containing the trifluoromethyl group at a different position, which falls outside the direct C1 bond formation strategy.
Approaches for Asymmetric Synthesis and Stereocontrol of this compound
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of this compound is of significant importance. The primary strategy for achieving stereocontrol is the stereoselective reduction of the prochiral ketone precursor, 5-phenyl-1,1,1-trifluoropentan-2-one.
Stereoselective Reduction of Ketone Precursors
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a well-established and powerful transformation in organic synthesis. Several catalytic systems have been developed to achieve high enantioselectivity.
One of the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgchem-station.comnrochemistry.comalfa-chemistry.comyoutube.com This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as BH3•THF or catecholborane. The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. The CBS reduction is known for its high enantioselectivity across a wide range of ketone substrates, including those bearing trifluoromethyl groups. wikipedia.org
Another powerful technique is asymmetric transfer hydrogenation (ATH). acs.orgdicp.ac.cnnih.govrsc.org This method employs a transition metal catalyst, typically based on ruthenium or rhodium, with a chiral ligand. The hydrogen source is often an alcohol, such as isopropanol (B130326), or formic acid. Chiral diamine ligands, like those derived from 1,2-diphenylethylenediamine (DPEN), are commonly used to induce high enantioselectivity. ATH has been successfully applied to the reduction of various ketones, including trifluoromethyl ketones, with excellent yields and enantiomeric excesses.
| Catalyst/Method | Substrate (Analogous) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-Me-CBS | 2,2,2-Trifluoroacetophenone | Catecholborane | - | >95 | nrochemistry.com |
| RuCl(S,S)-TsDPEN | 2,2,2-Trifluoroacetophenone | HCOOH/Et3N | 96 | 94 (R) | acs.org |
| Chiral Phosphoric Acid | 2-Phenyl-3-(trifluoromethyl)quinoline | Hantzsch ester | 81 | 84 | dicp.ac.cn |
Table 2: Examples of Stereoselective Reduction of Analogous Trifluoromethyl Ketones. This table provides data on the stereoselective reduction of ketones structurally related to 5-phenyl-1,1,1-trifluoropentan-2-one, demonstrating the high levels of enantioselectivity achievable with modern catalytic methods.
Diastereoselective Reduction Techniques
Diastereoselective reduction methods are employed when the substrate already contains a chiral center, and the goal is to create a new stereocenter with a specific relationship to the existing one. While direct studies on the diastereoselective reduction of 5-phenyl-1,1,1-trifluoropentan-2-one derivatives with a pre-existing chiral center are not extensively detailed in the provided results, the principles of diastereoselective synthesis are well-established. For instance, the synthesis of substituted 5-phenylmorphans has been achieved with high diastereoselectivity through a "one-pot" alkylation and ene-imine cyclization followed by sodium borohydride (B1222165) reduction, yielding a single diastereomer. nih.gov This highlights the potential for substrate-controlled diastereoselective reductions in related systems. The stereocontrolled synthesis of alkanes with five adjacent fluorine atoms has also been demonstrated through the sequential fluorination of diastereoisomeric alcohol-diepoxides, showcasing highly stereospecific reactions. nih.gov
Enantioselective Reduction Methodologies
Enantioselective reduction aims to convert a prochiral ketone into a single enantiomer of the corresponding alcohol. This is often achieved using chiral catalysts or reagents.
Catalytic Asymmetric Reduction:
A prominent method for the enantioselective reduction of ketones is through catalytic hydrogenation or transfer hydrogenation using chiral metal complexes. For example, chiral ruthenium and rhodium catalysts are widely used for this purpose. While specific examples for 5-phenyl-1,1,1-trifluoropentan-2-one are not detailed, the general applicability of these methods is well-documented for a broad range of ketones.
Biocatalytic Reduction:
Enzymes, particularly ketoreductases (KREDs), offer a highly efficient and selective means for the asymmetric reduction of ketones. Photo-bio cascade reactions combining photo-oxidative fluoridation and bio-reduction have been developed to access enantiocomplementary vicinal fluoro alcohols with high isolated yields and excellent enantiomeric excess (ee). rsc.org This approach demonstrates the power of combining different catalytic strategies to achieve desired stereochemical outcomes.
Chiral Auxiliary-Mediated Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool in asymmetric synthesis. nih.gov
Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for highly diastereoselective alkylation, hydroxylation, and fluorination reactions of amide enolates. cyu.fr These reactions proceed with excellent diastereoselectivities, and the auxiliary can be cleaved and recovered in high yield. cyu.fr The use of chiral oxazolidinones in stereoselective aldol (B89426) reactions is another well-established method that allows for the simultaneous creation of two contiguous stereocenters. wikipedia.org Fluorous-supported oxazolidinone chiral auxiliaries have also been shown to provide superior stereoselectivity and facilitate product purification. researchgate.net
Asymmetric Catalysis in C-C Bond Forming Reactions Leading to Chiral Centers
The formation of carbon-carbon bonds is a fundamental process in organic synthesis. illinois.edualevelchemistry.co.uk Asymmetric catalysis in these reactions allows for the direct creation of chiral centers with high enantioselectivity. Transition metal-catalyzed cross-coupling reactions are powerful methods for C-C bond formation, although they often require specific activating groups. illinois.edu
Recent advancements have focused on developing more atom-efficient methods. illinois.edu For instance, the asymmetric 1,2-oxytrifluoromethylation of styrenes has been achieved using chiral vanadyl methoxide (B1231860) complexes, leading to the synthesis of chiral trifluoroethyl-based quinazolinones. nih.gov The stereochemical outcome of these reactions can be influenced by the catalyst and solvent, with theoretical calculations helping to understand the origin of enantiocontrol. nih.gov
Stereoselectivity in 1,2-Addition Reactions and Governing Models (e.g., Felkin-Anh Model, Cram's Rule)
The stereochemical outcome of nucleophilic additions to carbonyl compounds bearing an adjacent stereocenter can often be predicted by empirical models like Cram's Rule and the Felkin-Anh model. chemistnotes.comuwindsor.caegyankosh.ac.in
Cram's Rule: This early model predicts the major diastereomer formed by considering the steric hindrance of the substituents on the adjacent chiral carbon. egyankosh.ac.indalalinstitute.com The reactive conformation places the largest group anti to the incoming nucleophile. dalalinstitute.com
Felkin-Anh Model: This is a more refined model that generally provides better predictions. chemistnotes.comuwindsor.ca It considers the steric interactions and places the largest group perpendicular to the carbonyl group. chemistnotes.comuwindsor.ca The nucleophile then attacks along the Bürgi-Dunitz trajectory, favoring the path of least steric hindrance. libretexts.org A polar version of the Felkin-Anh model is applied when an electronegative atom is present at the α-position, where this group is treated as the largest due to electronic repulsion. chemistnotes.comyoutube.com
The stereoselectivity can be influenced by factors such as the protecting group on a nearby alcohol or the choice of Lewis acid, which can favor chelation control and lead to the "anti-Felkin" product. libretexts.org
Multicomponent and Cascade Reactions for Structural Elaboration
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient and atom-economical. semanticscholar.orgnih.govrug.nlnih.gov They offer a powerful strategy for the rapid synthesis of complex molecules. semanticscholar.orgnih.govrug.nlnih.gov
Five-Component Reactions (5CRs): These are considered high-order MCRs and are particularly efficient in assembling complex structures. semanticscholar.orgnih.gov Various types of 5CRs have been developed, including those involving different combinations of reactant stoichiometries. semanticscholar.orgnih.gov
Cascade Reactions: These are processes where multiple bond-forming events occur sequentially in a one-pot operation. sciencedaily.com Fluorinated alcohol-catalyzed one-pot sequential cascade reactions have been developed for the synthesis of fluorinated multisubstituted compounds. bohrium.comacs.org Cascade reactions can also be designed to enable multiple fluorination steps through the sequential generation of reactive intermediates. sciencedaily.com For example, a cascade intramolecular Prins/Friedel–Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols. beilstein-journals.org
A three-component condensation reaction has been developed for the regio- and stereoselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro- rsc.orgcyu.fracs.orgtriazolo[1,5-a]pyrimidines. researchgate.net
Synthesis of Key Precursors and Synthetic Intermediates
The synthesis of this compound relies on the availability of key precursors and intermediates. The primary precursor is often the corresponding ketone, 5-phenyl-1,1,1-trifluoropentan-2-one.
The synthesis of this ketone can be achieved through various methods, including the reaction of a suitable organometallic reagent with a trifluoroacetylating agent. For example, the reaction of a phenylpropyl magnesium halide with ethyl trifluoroacetate or trifluoroacetic anhydride (B1165640) could be a viable route.
Another important class of precursors are trifluoromethylated building blocks. The synthesis of trifluoromethylphenyl diazirine (TPD) reagents, which are used in photoaffinity labeling, involves the preparation of trifluoroethanone oxime intermediates. nih.gov The synthesis of 1-(perfluorophenyl)-1H-1,2,3-triazoles often starts from perfluorophenylazide. nih.gov The development of methods for the synthesis of fluorinated compounds, such as the activation of carbon-fluorine bonds by metal complexes, is an active area of research. acs.orgacs.org
The synthesis of precursors for related structures, such as 4-aryltetralin-2-ols, can involve multi-step sequences including Wittig reactions, hydrolysis, reduction, and cross-coupling reactions. beilstein-journals.org The synthesis of fluorinated compounds can also be achieved through deoxofluorination reactions of alcohols. organic-chemistry.org
Preparation of β-Hydroxy-β-trifluoromethyl Imines and Ketones
The synthesis of β-hydroxy-β-trifluoromethyl ketones and imines serves as a crucial step in the preparation of various fluorinated compounds, including this compound. These intermediates are valuable precursors due to the presence of the trifluoromethyl group and a hydroxyl or imine functionality, which can be further manipulated.
A common approach to β-hydroxy-β-trifluoromethyl imines involves the mediated addition of trifluoromethylated building blocks to acyclic imines. researchgate.net This condensation reaction generally proceeds with good to excellent yields. researchgate.net The resulting β-hydroxy-β-trifluoromethyl imines are characterized by a strong intramolecular hydrogen bond. researchgate.net These imines can then be readily converted to the corresponding β-hydroxy-β-trifluoromethyl ketones. researchgate.net
Various synthetic strategies have been developed for the preparation of β-hydroxy ketones. For instance, an efficient copper-catalyzed aldol reaction of vinyl azides with trifluoromethyl ketones provides trifluoromethylated compounds under mild conditions and in very good yields. organic-chemistry.org Another method involves the treatment of vinyl ketones with a combination of titanium tetrachloride (TiCl₄) and tetra-n-butylammonium iodide (n-Bu₄NI), followed by the addition of aldehydes to produce syn-α-iodomethyl-β-hydroxy ketones with high stereoselectivity. organic-chemistry.org
Synthetic Routes to Substituted Trifluoropentanones
The synthesis of substituted trifluoropentanones is a key step towards obtaining this compound. Various methods exist for the preparation of trifluoromethyl ketones.
One straightforward approach involves the direct trifluoromethylation of carboxylic esters using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). nih.gov This reaction is typically induced by a fluoride source, such as tetrabutylammonium (B224687) fluoride, and offers a one-step synthesis of aliphatic and alicyclic trifluoromethyl ketones. nih.gov Another method utilizes fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to convert methyl esters into trifluoromethyl ketones. nih.gov This process has been shown to be effective for a range of aromatic, aliphatic, and conjugated methyl esters. nih.gov
A tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction provides another efficient route to trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate. organic-chemistry.org Additionally, palladium-catalyzed reactions of (het)aryl boronic acids with N-phenyl-N-tosyltrifluoroacetamide have been shown to produce trifluoromethyl ketones in very good yields. organic-chemistry.org
The trifluoroacetylation of electron-rich alkenes, such as ketene (B1206846) dithioacetals, vinyl sulfides, and enamines, with trifluoroacetic anhydride is another effective method for producing β-trifluoroacetylated compounds, which are precursors to trifluoromethyl ketones. mdpi.com
Utilization of Optically Pure Starting Materials in Stereospecific Syntheses
Achieving the desired stereochemistry in the final product often necessitates the use of optically pure starting materials. For the stereospecific synthesis of related compounds like 5-phenyl-2S-pentanol, chiral ketones have been utilized. google.com These chiral ketones can be prepared from readily available optically pure starting materials such as S-ethyl lactate. google.com The hydrogenation of such chiral ketones over a noble metal catalyst can yield the desired stereoisomer of the alcohol. google.com This approach highlights the importance of starting with a resolved chiral precursor to control the stereochemical outcome of the final product.
The development of chiral selectors bonded to superficially porous particles has also enabled the ultrafast separation of fluorinated and desfluorinated pharmaceuticals, which is advantageous for drug screening and analysis of chiral compounds. researchgate.net
Advanced Purification and Isolation Techniques in Preparative Organic Chemistry
The purification and isolation of the target compound are critical final steps in any synthetic sequence. For fluorinated alcohols, several advanced techniques are employed to achieve high purity.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are powerful techniques for the separation, identification, and purification of a wide range of compounds, including fluorinated molecules. numberanalytics.comnih.gov These methods offer high resolution, speed, and sensitivity. numberanalytics.com For chiral separations, specialized chiral stationary phases are used in HPLC to resolve enantiomers. nih.gov Supercritical fluid chromatography (SFC) is another effective technique for the analysis of chiral substances. nih.gov
Extractive Techniques: Extractive distillation is a process used to separate azeotropic mixtures. For instance, the azeotropic mixture of 2,2,2-trifluoroethanol (B45653) and isopropanol can be separated using N-methyl-2-pyrrolidone as a separating agent. researchgate.net Other innovative extraction technologies include supercritical fluid extraction (SFE), which uses a supercritical fluid like carbon dioxide, and pressurized liquid extraction (PLE), which employs a solvent at high pressure and temperature. numberanalytics.com
Other Techniques: Thermal treatment in the presence of water and a base additive can be used to reduce the level of perfluoroalkanoic acids and other impurities in fluorinated alcohols. google.com Following thermal treatment, the additives can be removed by washing with water. google.com For the analysis of chiral fluorinated compounds, 19F NMR spectroscopy in conjunction with chiral aluminum complexes can provide a rapid and unambiguous method for chiral analysis without the need for separation. chemeurope.com
Chemical Reactivity and Derivatization Strategies of 5 Phenyl 1,1,1 Trifluoropentan 2 Ol
Alcohol Functional Group Transformations
The hydroxyl group is a versatile handle for a variety of chemical modifications, including oxidation, esterification, etherification, halogenation, and elimination reactions. The presence of the β-trifluoromethyl group significantly impacts the reactivity of this alcohol.
Oxidation Reactions
The oxidation of the secondary alcohol in 5-Phenyl-1,1,1-trifluoropentan-2-ol to the corresponding ketone, 5-phenyl-1,1,1-trifluoropentan-2-one, is a key transformation. However, the strong electron-withdrawing nature of the trifluoromethyl group can make this oxidation more challenging compared to non-fluorinated analogues. This is due to the inductive effect of the CF3 group, which raises the activation barrier for oxidation. organic-chemistry.org
Despite this challenge, several modern oxidation methods are effective for converting β-trifluoromethyl alcohols to their corresponding ketones. A notable example is the use of a recyclable oxoammonium salt, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can provide good to excellent yields of trifluoromethyl ketones under mild, basic conditions. Another approach involves the merger of catalytic oxoammonium cation oxidation with visible-light photoredox catalysis, which also allows for the efficient synthesis of α-trifluoromethyl ketones. nih.govmasterorganicchemistry.com
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| This compound | 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, base | 5-Phenyl-1,1,1-trifluoropentan-2-one | Good to Excellent | nih.gov |
| This compound | 4-acetamido-TEMPO, photoredox catalyst, visible light | 5-Phenyl-1,1,1-trifluoropentan-2-one | Good | masterorganicchemistry.com |
Table 1: Hypothetical Oxidation Reactions of this compound based on analogous systems.
Esterification and Etherification Reactions
Esterification: The esterification of this compound with carboxylic acids or their derivatives is a standard transformation for alcohols. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The trifluoromethyl group is not expected to significantly hinder this reaction, and a wide range of esters can be synthesized.
Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Due to the increased acidity of the alcohol proton caused by the electron-withdrawing CF3 group, deprotonation can be achieved with a range of bases.
Alternatively, dehydrative etherification catalyzed by transition metals or strong acids can be employed. For instance, iron(III) triflate has been shown to be an effective catalyst for the selective synthesis of both symmetrical and unsymmetrical ethers from secondary alcohols. acs.org Boron trifluoride diethyl etherate is another catalyst that can promote the etherification of alcohols. researchgate.net
| Reactant | Reagents and Conditions | Product | Reference |
| This compound | R-COOH, H2SO4 (cat.) | 5-Phenyl-1,1,1-trifluoropentan-2-yl ester | General Knowledge |
| This compound | 1. NaH; 2. R-X | 5-Phenyl-1,1,1-trifluoro-2-(alkoxy)pentane | General Knowledge |
| This compound | R-OH, Fe(OTf)3 (cat.) | Unsymmetrical ether | acs.org |
Table 2: Plausible Esterification and Etherification Reactions of this compound.
Halogenation and Elimination Pathways
Halogenation: The conversion of the hydroxyl group to a halogen can be accomplished using various reagents. For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can yield the corresponding chloride or bromide, respectively. youtube.com Deoxyhalogenation can also be achieved using a Ph3P/XCH2CH2X (X = Cl, Br, I) reagent system under mild conditions. acs.org
Elimination: Dehydration of this compound to form an alkene can be induced by treatment with strong acids like sulfuric acid or phosphoric acid, typically at elevated temperatures. masterorganicchemistry.com The regioselectivity of the elimination will be influenced by the stability of the resulting alkene. Zaitsev's rule generally predicts the formation of the more substituted alkene as the major product. The presence of the trifluoromethyl group can influence the acidity of the adjacent protons, potentially affecting the regiochemical outcome of the elimination.
Reactions Involving the Trifluoromethyl Group
Chemical Stability and Influence on Adjacent Functionalities
The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering the group resistant to many chemical transformations. The CF3 group's primary role is electronic; it significantly increases the acidity of the adjacent C-H protons and the hydroxyl proton. This electronic influence is critical in reactions such as deprotonation and can affect the reaction rates and pathways of transformations involving the alcohol group. The steric bulk of the trifluoromethyl group can also play a role in the stereochemical outcome of reactions at the adjacent chiral center.
Derivatizations at Positions Adjacent to the Trifluoromethyl Group
While the trifluoromethyl group itself is generally unreactive, the adjacent methylene (B1212753) group (C-3) is activated by its presence. The increased acidity of the protons on this carbon makes it susceptible to deprotonation by a strong base, which could then be followed by reaction with an electrophile. However, such reactions would need to be carefully controlled to avoid potential elimination reactions.
Direct functionalization of the trifluoromethyl group is challenging and typically requires harsh conditions or specialized reagents. researchgate.net Therefore, derivatization strategies for this compound are more likely to focus on the versatile alcohol functionality and the activated methylene group.
Aromatic Ring Functionalizations of the Phenyl Moiety
The phenyl group in this compound is amenable to various substitution reactions, allowing for the introduction of new functional groups that can dramatically alter the molecule's properties and subsequent applications.
The substituent attached to the benzene (B151609) ring is a 3-(1-hydroxy-2,2,2-trifluoroethyl)propyl group, which is fundamentally an alkyl chain. Alkyl groups are known to be activating substituents in electrophilic aromatic substitution (EAS) reactions, meaning they increase the rate of reaction compared to unsubstituted benzene. libretexts.orglumenlearning.com This activation stems from the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.orglatech.edu
The alkyl group directs incoming electrophiles to the ortho and para positions. libretexts.org This is because the carbocation intermediates resulting from attack at these positions have resonance structures where the positive charge is located on the carbon atom directly attached to the alkyl group, a tertiary carbocation, which is more stable. libretexts.org While the trifluoromethyl group is strongly electron-withdrawing, its influence on the aromatic ring's reactivity is significantly diminished by the intervening three-carbon chain. The primary directing influence, therefore, comes from the alkyl substituent. Steric hindrance from the substituent chain may lead to a preference for substitution at the more accessible para position over the ortho positions. wikipedia.org
A variety of electrophiles can be introduced onto the phenyl ring, leading to a range of functionalized derivatives.
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitrophenyl)-5,5,5-trifluoropentan-2-ol (ortho) and 1-(4-Nitrophenyl)-5,5,5-trifluoropentan-2-ol (para) |
| Halogenation | Br₂, FeBr₃ | 1-(2-Bromophenyl)-5,5,5-trifluoropentan-2-ol (ortho) and 1-(4-Bromophenyl)-5,5,5-trifluoropentan-2-ol (para) |
| Sulfonation | Fuming H₂SO₄ | 2-(3-(1-Hydroxy-2,2,2-trifluoroethyl)propyl)benzenesulfonic acid (ortho) and 4-(3-(1-Hydroxy-2,2,2-trifluoroethyl)propyl)benzenesulfonic acid (para) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Acylphenyl)-5,5,5-trifluoropentan-2-ol (ortho) and 1-(4-Acylphenyl)-5,5,5-trifluoropentan-2-ol (para) |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1-(2-Alkylphenyl)-5,5,5-trifluoropentan-2-ol (ortho) and 1-(4-Alkylphenyl)-5,5,5-trifluoropentan-2-ol (para) |
To participate in transition metal-catalyzed cross-coupling reactions, the phenyl ring of this compound must first be functionalized with a group suitable for oxidative addition, such as a halide (iodide, bromide) or a triflate. This is typically achieved via electrophilic halogenation, as described previously. The resulting aryl halide or triflate is a versatile substrate for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Catalysts based on palladium and nickel are most commonly employed for these transformations. rsc.orgresearchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental tools in modern synthesis for constructing complex molecular frameworks from simpler precursors. nih.gov The use of nickel catalysts has gained significant attention as a more sustainable and cost-effective alternative to palladium. rsc.orgresearchgate.net
Table 2: Potential Cross-Coupling Reactions of a Halogenated Derivative (Assuming starting material is 1-(4-Bromophenyl)-5,5,5-trifluoropentan-2-ol)
| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base | 1-(4-Aryl/Alkylphenyl)-5,5,5-trifluoropentan-2-ol |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃, Base | 1-(4-(Alkenyl)phenyl)-5,5,5-trifluoropentan-2-ol |
| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R) | PdCl₂(PPh₃)₂, CuI, Base | 1-(4-(Alkynyl)phenyl)-5,5,5-trifluoropentan-2-ol |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | 1-(4-(Dialkylaminophenyl))-5,5,5-trifluoropentan-2-ol |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 1-(4-Aryl/Alkylphenyl)-5,5,5-trifluoropentan-2-ol |
Role as a Synthetic Building Block and Research Intermediate
The dual functionality of this compound makes it a valuable synthetic building block. The phenyl ring can be elaborated as described above, while the secondary alcohol can undergo its own set of reactions (e.g., oxidation, etherification, esterification), allowing for its incorporation into a wide range of larger, more complex molecules.
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Building blocks that can be readily incorporated into such scaffolds are highly sought after. The alcohol functionality of this compound can be oxidized to the corresponding ketone, 5-phenyl-1,1,1-trifluoropentan-2-one. This ketone is a key intermediate that can participate in various cyclization and condensation reactions to form heterocyclic rings. For instance, substituted alkynyl aldehydes and ketones are widely used precursors for synthesizing heterocycles like pyrazoles, imidazoles, and oxazoles through reactions with appropriate partners such as hydrazines or amidines. rsc.orgnih.gov By analogy, the ketone derived from this compound could serve as a substrate in similar annulation strategies to build novel heterocyclic systems bearing the trifluoroethyl and phenylpropyl motifs.
The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. tandfonline.comnih.gov Fluorinated building blocks are therefore critical components in the synthesis of new potential therapeutic agents. tandfonline.comalfa-chemistry.com this compound, containing the valuable trifluoromethyl group, is an exemplar of such a building block.
By combining the derivatization strategies for the phenyl ring with reactions at the alcohol center, a vast library of structurally diverse compounds can be generated from this single precursor. For example, a halogenated intermediate like p-bromo-5-phenyl-1,1,1-trifluoropentan-2-ol can be subjected to a range of cross-coupling reactions to introduce diverse aryl, heteroaryl, alkyl, and amino substituents at the para position. Each of these products, still retaining the chiral, trifluoromethyl-containing alcohol moiety, represents a unique chemical entity for biological screening.
Quinoxalin-2(1H)-ones are a prominent class of nitrogen-containing heterocycles found in many biologically active compounds. A common and effective method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as an α-keto acid or its ester. organic-chemistry.orgnih.govacs.org
This compound can serve as a precursor to a suitable 1,2-dicarbonyl intermediate for this synthesis. The synthetic sequence would likely involve:
Oxidation of the secondary alcohol: The alcohol is first oxidized to the corresponding ketone, 5-phenyl-1,1,1-trifluoropentan-2-one, using standard oxidizing agents (e.g., PCC, Swern oxidation).
α-Oxidation: The resulting ketone is then oxidized at the adjacent methylene (C3) position to introduce the second carbonyl group. Reagents such as selenium dioxide (SeO₂) are often used for this type of transformation, which would yield 1-phenyl-4,4,4-trifluorobutane-1,2-dione.
Condensation: This 1,2-diketone can then be reacted with a substituted o-phenylenediamine in a condensation reaction, which, after cyclization and dehydration, would furnish a 3-(2,2,2-trifluoro-1-phenylethyl)quinoxalin-2(1H)-one derivative. This approach provides a clear pathway to novel, highly functionalized quinoxalinone scaffolds. nih.gov
Mechanistic Investigations of this compound Reactions
The study of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for optimizing its transformations into other valuable compounds. The presence of the trifluoromethyl group significantly influences the reactivity of the adjacent hydroxyl group, often making classical alcohol reactions more challenging and necessitating detailed mechanistic studies to devise effective synthetic protocols.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative insight into the rates of chemical reactions, offering valuable information on the factors that influence reaction speed, such as temperature, catalyst loading, and substrate concentration. For reactions involving this compound, kinetic analysis helps in optimizing conditions for derivatization and understanding the energetic barriers of different reaction pathways.
One of the key reactions of secondary alcohols is oxidation to the corresponding ketone. However, the strong electron-withdrawing nature of the trifluoromethyl group in this compound increases the activation barrier for oxidation compared to non-fluorinated analogues. thieme-connect.com This is attributed to a higher bond enthalpy of the α-C–H bond and the diminished nucleophilicity of the hydroxyl group. thieme-connect.com Kinetic monitoring of such oxidation reactions, for instance, using a nitroxide catalyst, would typically reveal a dependence on both the substrate and catalyst concentrations.
While specific kinetic data for this compound is not extensively documented in publicly available literature, a hypothetical kinetic study for its oxidation to 5-phenyl-1,1,1-trifluoropentan-2-one could be designed. By varying the concentrations of the alcohol, the oxidant (e.g., sodium hypochlorite), and a catalyst (e.g., a nitroxide radical), the reaction order with respect to each component could be determined. The effect of temperature on the reaction rate would allow for the calculation of the activation energy (Ea) using the Arrhenius equation.
Interactive Data Table: Hypothetical Kinetic Data for the Oxidation of this compound
| Experiment | [Substrate] (mol/L) | [Oxidant] (mol/L) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.2 | 1 | 25 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.2 | 1 | 25 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.4 | 1 | 25 | 3.1 x 10⁻⁵ |
| 4 | 0.1 | 0.2 | 2 | 25 | 3.0 x 10⁻⁵ |
| 5 | 0.1 | 0.2 | 1 | 35 | 3.2 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a kinetic study.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for this compound involves identifying intermediates, transition states, and the sequence of elementary steps that lead to the final product. The trifluoromethyl group plays a pivotal role in these mechanisms, often stabilizing or destabilizing key intermediates.
A significant reaction for which a plausible mechanism can be proposed is the deoxygenative trifluoromethylation of alcohols. nih.gov Although general, this mechanism can be adapted to this compound. In a copper metallaphotoredox-mediated process, the alcohol is first activated in situ. nih.govprinceton.edu For instance, condensation with an N-heterocyclic carbene (NHC) precursor can form an adduct that is more susceptible to metallaphotoredox activation. princeton.edu
A proposed mechanistic cycle for a related deoxyfunctionalization is as follows: The alcohol condenses with an activating agent. nih.gov A photocatalyst, upon irradiation with light, enters an excited state and engages in a single-electron transfer (SET) with a copper(II) complex. The resulting copper(I) species can then react with a trifluoromethyl source. The activated alcohol derivative then undergoes a reaction with the copper complex to ultimately form the desired product and regenerate the catalyst.
Another important reaction is the derivatization of the hydroxyl group to enhance detection in analytical techniques like HPLC. nih.gov For example, esterification with picolinic acid can be achieved via a mixed anhydride (B1165640) method. researchgate.net The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the alcohol.
Interactive Data Table: Mechanistic Features of Key Reactions
| Reaction | Proposed Intermediates | Key Mechanistic Steps | Influence of CF₃ Group |
| Oxidation | Oxoammonium cation thieme-connect.com | SET to form oxoammonium, hydrogen abstraction | Increases oxidation potential, slows reaction rate thieme-connect.com |
| Deoxytrifluoromethylation | Copper-alkoxide complex, radical species nih.gov | In situ activation of alcohol, SET, reductive elimination | Stabilizes potential anionic intermediates, influences bond strengths |
| Esterification | Mixed anhydride, tetrahedral intermediate | Nucleophilic acyl substitution | Reduces nucleophilicity of the hydroxyl group, may require catalysts |
The study of these mechanisms not only advances fundamental chemical knowledge but also enables the rational design of new synthetic methodologies for fluorinated molecules, which are of growing importance in medicinal chemistry and materials science. princeton.eduacs.org
Advanced Spectroscopic and Analytical Characterization of 5 Phenyl 1,1,1 Trifluoropentan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Phenyl-1,1,1-trifluoropentan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.
¹H NMR for Proton Chemical Environments
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the phenyl group and the pentanol (B124592) chain. The aromatic protons would likely appear as a multiplet in the range of 7.1-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be a key signal, likely appearing as a multiplet due to coupling with adjacent protons and potentially the fluorine atoms. The chemical shift of this proton would be influenced by the solvent and concentration. The methylene (B1212753) protons of the pentanol chain would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Phenyl-H | 7.10 - 7.40 | m | - |
| CH-OH | 3.80 - 4.20 | m | - |
| CH₂ | 1.60 - 2.80 | m | - |
| OH | Variable | br s | - |
Note: This is a predicted data table. Actual experimental values are not available.
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the phenyl group would resonate in the aromatic region (around 120-140 ppm). The carbon attached to the trifluoromethyl group would show a characteristic quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group would appear in the range of 60-70 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Phenyl-C (quaternary) | 140 - 145 |
| Phenyl-C | 125 - 130 |
| C-OH | 65 - 75 |
| CF₃ | 120 - 130 (q) |
| CH₂ | 20 - 40 |
Note: This is a predicted data table. Actual experimental values are not available.
¹⁹F NMR for Fluorine Chemical Environments
¹⁹F NMR spectroscopy is crucial for characterizing fluorinated organic compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would be expected to produce a single signal. The chemical shift of this signal would be indicative of the electronic environment of the CF₃ group. This signal would likely be a doublet due to coupling with the proton on the adjacent carbon (C-2).
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| CF₃ | -70 to -80 | d | ~7-8 |
Note: This is a predicted data table. Actual experimental values are not available.
Advanced 2D NMR Techniques for Structural Connectivity and Stereochemistry
To definitively establish the structure and stereochemistry of this compound, advanced 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to connect the protons in the pentanol chain and confirm their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the aliphatic chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connectivity between the phenyl group, the pentanol chain, and the trifluoromethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which would be valuable in determining the relative stereochemistry of the chiral center at C-2.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₃F₃O), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Predicted HRMS Data:
| Ion | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | 219.0964 | Not Available |
| [M+Na]⁺ | 241.0783 | Not Available |
Note: This is a predicted data table. Actual experimental values are not available.
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely lead to a weak or even absent molecular ion peak (M+) due to the tendency of alcohols to fragment easily. nist.gov However, the fragmentation pattern will provide crucial structural information.
Two primary fragmentation pathways are anticipated for alcohols: alpha-cleavage and dehydration. nist.govnist.gov
Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group. For this compound, two alpha-cleavage pathways are possible:
Loss of a propylphenyl radical to form a fragment ion with a mass-to-charge ratio (m/z) corresponding to [CH(OH)CH2CF3]+.
Loss of a trifluoromethylmethyl radical to form a fragment ion corresponding to [CH(OH)CH2CH2CH2Ph]+. The largest alkyl group is typically lost most readily. chemspider.com
Dehydration: The elimination of a water molecule (loss of 18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would result in an alkene radical cation. nist.govnist.gov
Furthermore, the presence of the phenyl group introduces other likely fragmentation patterns. Cleavage of the bond between the second and third carbon of the pentyl chain (beta-cleavage relative to the phenyl group) would be expected, leading to the formation of a stable benzyl (B1604629) cation (C7H7+, m/z 91) or a tropylium (B1234903) ion, a characteristic feature in the mass spectra of compounds containing a benzyl moiety. nih.gov The fragmentation of phenyl-n-alkanes often involves the loss of alkyl groups, and the relative intensities of the resulting ions can sometimes provide information about the position of the phenyl group on the alkyl chain. nih.gov
A hypothetical fragmentation summary is presented below:
| Fragment Ion | Proposed Structure | m/z (Expected) | Fragmentation Pathway |
| [M]+• | [C11H13F3O]+• | 218 | Molecular Ion |
| [M-H2O]+• | [C11H11F3]+• | 200 | Dehydration |
| [C7H7]+ | 91 | Benzylic Cleavage | |
| [C4H6F3O]+ | [CH(OH)CH2CF3]+ | 127 | Alpha-Cleavage |
| [C10H12O]+ | [CH(OH)CH2CH2CH2Ph]+ | 164 | Alpha-Cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.
A prominent feature will be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. nist.gov The IR spectra of m-trifluoromethylbenzyl alcohol, for instance, shows a free O-H stretching band at 3616 cm⁻¹. nih.gov
The presence of the trifluoromethyl group will be indicated by strong C-F stretching absorptions, typically found in the range of 1350-1100 cm⁻¹. The exact position and number of these bands can be influenced by the local molecular environment.
The phenyl group will give rise to several characteristic signals:
Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
Aromatic C=C stretching vibrations will produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.
Out-of-plane (OOP) C-H bending vibrations will be observed in the 900-675 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
Aliphatic C-H stretching vibrations from the pentyl chain will be observed in the 2960-2850 cm⁻¹ region. nist.gov A C-O stretching vibration is also expected, typically in the 1260-1000 cm⁻¹ range. For example, the related compound 2-(trifluoromethyl)phenethyl alcohol has available IR spectral data for comparison. chemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2960 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Trifluoromethyl (C-F) | Stretching | 1350 - 1100 (strong) |
| Carbon-Oxygen (C-O) | Stretching | 1260 - 1000 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Chiroptical Techniques for Stereochemical Purity and Absolute Configuration Determination
Given that this compound is a chiral molecule, chiroptical techniques are indispensable for determining its enantiomeric purity and absolute configuration. The primary methods for this are polarimetry and circular dichroism (CD) spectroscopy.
Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero. By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, the enantiomeric excess (ee) can be determined.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nist.gov A chiral molecule will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) at the absorption wavelengths of its chromophores. The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum to that predicted by quantum chemical calculations or by comparing it to the spectra of structurally related compounds with known absolute configurations. For example, the chiroptical properties of other chiral trifluoromethylcarbinols have been studied and can serve as a basis for comparison. researchgate.net
Another chiroptical technique, circularly polarized luminescence (CPL), which measures the differential emission of left- and right-handed circularly polarized light, could also be employed for chiral sensing and analysis. nih.gov
X-Ray Crystallography for Solid-State Molecular Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive determination of a molecule's three-dimensional structure in the solid state, including absolute configuration if a heavy atom is present or if anomalous dispersion methods are used. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The resulting crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, the structure of the closely related compound, (+)-2,2,2-Trifluoro-1-phenylethanol, has been determined and is available in the Crystallography Open Database (COD ID: 4110677). nih.gov This structure can serve as a model for what to expect for this compound. One would anticipate that the trifluoromethyl group and the phenyl ring will adopt a staggered conformation to minimize steric hindrance.
The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the hydroxyl groups, forming chains or more complex networks. The phenyl rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice. Analysis of the crystal structure of a related iron complex containing a trifluoromethyl group also provides insights into typical C-F bond lengths and F-C-F angles in the solid state.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like alcohols. A capillary GC column with a non-polar or moderately polar stationary phase can be used to determine the chemical purity of the sample. The presence of impurities would be indicated by additional peaks in the chromatogram. For the separation of the enantiomers, a chiral GC column is required. Columns with modified cyclodextrin (B1172386) stationary phases, such as CP Chirasil-DEX CB, are often effective for the resolution of chiral alcohols, sometimes after derivatization to their acetate (B1210297) esters.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and chiral separation. For purity analysis, reversed-phase HPLC with a C18 or C8 column is commonly used. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
For the separation of the enantiomers, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and have proven effective for a broad range of chiral compounds, including alcohols. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Alternatively, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Computational Chemistry and Theoretical Studies of 5 Phenyl 1,1,1 Trifluoropentan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. nih.gov These methods solve the electronic Schrödinger equation to yield information about molecular structure, energy, and a host of other properties. wikipedia.org
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic compounds. numberanalytics.comnrel.gov Based on the Hohenberg-Kohn theorems, DFT posits that the ground-state energy and all other ground-state properties are a functional of the electron density. numberanalytics.com
For 5-Phenyl-1,1,1-trifluoropentan-2-ol, DFT calculations would be instrumental in elucidating its electronic structure and predicting its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. ijcce.ac.ir
Furthermore, DFT can be used to calculate reactivity indices like the Fukui function, which helps identify the most electrophilic and nucleophilic sites within the molecule. numberanalytics.com The distribution of Mulliken atomic charges and the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. For instance, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating their role as potential sites for electrophilic interaction, while hydrogen atoms attached to oxygen would appear as electrophilic sites. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the aromatic phenyl ring would significantly influence this electronic landscape. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
This table presents hypothetical data that would be the target of DFT calculations. The values are for illustrative purposes only.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity. |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without incorporating experimental data for calibration. wikipedia.orglibretexts.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational approximation of the multi-electron wavefunction. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods (like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory), build upon the HF result to account for electron correlation more precisely. nih.govdtic.mil
For this compound, ab initio methods would be employed to obtain highly accurate predictions of its geometry and energy. dtic.mil While computationally more demanding than DFT, these methods are crucial for benchmarking results and for systems where DFT might be less reliable. nih.gov They can provide precise calculations of bond lengths, bond angles, and dihedral angles. These calculations are vital for understanding the molecule's three-dimensional structure, which is a prerequisite for studying its interactions and conformational preferences.
Molecular Modeling and Dynamics Simulations
Beyond static quantum calculations, molecular modeling and dynamics simulations are essential for exploring the dynamic behavior of flexible molecules like this compound. numberanalytics.com
Molecular dynamics (MD) simulations are a powerful tool for this purpose. numberanalytics.comrsc.org By simulating the atomic motions over time, MD can explore the conformational space to identify local and global energy minima. rsc.org These simulations would reveal how the bulky phenyl group and the trifluoromethyl group sterically interact and influence the preferred arrangement of the pentanol (B124592) backbone. The results would likely show a preference for conformations that minimize steric clashes between these large substituents. nih.gov
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. mit.edu Computational methods can locate and characterize these fleeting structures, which are often impossible to observe experimentally. mit.edu
For this compound, a key reaction would be the oxidation of its secondary alcohol group to a ketone. DFT calculations can be used to model the entire reaction pathway, including the initial reactants, any intermediates, the transition state, and the final products. caltech.edunih.gov The calculated energy barrier (the energy difference between the reactants and the transition state) determines the reaction rate. acs.org Such studies could also investigate the diastereoselectivity of reactions, for example, in the reduction of the corresponding ketone to form the alcohol, by comparing the energies of the different diastereomeric transition states. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to interpret and confirm experimental results. nih.gov
For this compound, DFT calculations can reliably predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govarxiv.org
NMR Spectra : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. ijcce.ac.irnih.gov By calculating the spectra for different possible isomers or conformers, researchers can compare the theoretical data with experimental spectra to confirm the molecule's structure. youtube.com A good match between calculated and experimental shifts provides strong evidence for a proposed structure. acs.org
IR Spectra : Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. nih.gov While DFT methods tend to overestimate the frequencies, uniform scaling factors can be applied to achieve excellent agreement with experimental data. nih.gov The calculated spectrum would show characteristic peaks for the O-H stretch, C-H stretches (both aromatic and aliphatic), C-F stretches, and vibrations of the phenyl ring.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
This table presents hypothetical data that would be generated by GIAO-DFT calculations. The values are for illustrative purposes only and are referenced against a standard (e.g., TMS).
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
| C1 (CF₃) | ~125 (quartet) | Trifluoromethyl group |
| C2 (CH-OH) | ~70 | Carbon bearing the hydroxyl group |
| C3 (CH₂) | ~35 | Methylene (B1212753) group adjacent to carbinol |
| C4 (CH₂) | ~28 | Methylene group adjacent to phenyl |
| C5 (CH₂) | ~30 | Methylene group attached to phenyl |
| Phenyl C (ipso) | ~140 | Phenyl carbon attached to alkyl chain |
| Phenyl C (ortho, meta, para) | ~125-130 | Aromatic carbons |
Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound
This table presents hypothetical data from DFT frequency calculations. The values are for illustrative purposes only.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | ~3400 | Stretching of the hydroxyl bond |
| Aromatic C-H stretch | ~3050 | Stretching of C-H bonds on the phenyl ring |
| Aliphatic C-H stretch | ~2950 | Stretching of C-H bonds on the pentane (B18724) chain |
| C-F stretches | ~1100-1300 | Strong absorptions from the CF₃ group |
| C-O stretch | ~1050 | Stretching of the carbon-oxygen bond |
Structure-Property Relationship Studies
Computational methods provide invaluable insights into how the specific arrangement of atoms and functional groups within this compound dictates its chemical behavior and potential interactions with other molecules. The presence of a trifluoromethyl group, a phenyl ring, and a hydroxyl group on a flexible aliphatic chain creates a molecule with a rich conformational landscape and diverse non-covalent interactions.
Electronic Effects of Fluorine and Phenyl Substituents on Reactivity and Stability
The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound inductive effect (-I) on the rest of the molecule. Theoretical studies on analogous fluorinated alcohols demonstrate that this electron withdrawal significantly increases the acidity of the hydroxyl proton compared to its non-fluorinated counterparts. This enhanced acidity can be quantified through computational calculations of pKa values and is a critical factor in the molecule's ability to act as a hydrogen bond donor.
The phenyl group, in contrast, can exhibit both inductive and resonance effects. While its sp2-hybridized carbons are more electronegative than the sp3 carbons of the alkyl chain, its primary electronic influence is often through its π-system. The phenyl ring can engage in π-π stacking and cation-π interactions, which are crucial for molecular recognition processes, particularly in a biological context. The interplay between the electron-withdrawing CF3 group and the potentially electron-donating or -withdrawing nature of the phenyl ring (depending on its substitution) creates a unique electronic environment that governs the reactivity at the chiral secondary alcohol center.
| Compound | Calculated pKa of Hydroxyl Proton | Calculated Dipole Moment (Debye) | Relevant NBO Charges (e) |
|---|---|---|---|
| This compound | ~12.5 (Estimated) | ~2.9 | O: -0.75, H(O): +0.48 |
| 1,1,1-Trifluoropentan-2-ol | ~12.8 | ~2.7 | O: -0.74, H(O): +0.47 |
| 5-Phenylpentan-2-ol | ~17.1 | ~1.8 | O: -0.78, H(O): +0.42 |
Note: The data in the table above is derived from computational chemistry principles and data from analogous compounds to illustrate the expected trends for this compound.
Steric Effects on Stereoselectivity and Reaction Outcomes
The chiral center at the C2 position of this compound means that stereoselectivity is a key consideration in its synthesis and reactions. The steric bulk of the trifluoromethyl group and the phenylpropyl moiety plays a critical role in directing the approach of reagents. In reactions such as the reduction of the corresponding ketone (5-phenyl-1,1,1-trifluoropentan-2-one), the relative sizes of these substituents will influence the facial selectivity, leading to a preference for one enantiomer over the other.
Computational modeling, using techniques like Density Functional Theory (DFT), can be employed to calculate the transition state energies for different attack trajectories of a reactant. By comparing these energies, a theoretical prediction of the diastereomeric or enantiomeric excess can be obtained. These calculations often reveal that the steric hindrance imposed by the CF3 group, while not significantly larger than an isopropyl group, is crucial in creating a biased steric environment that can be exploited for stereoselective transformations.
Intramolecular and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding is a defining feature of the chemistry of this compound. The hydroxyl group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. The presence of the electron-withdrawing CF3 group enhances the hydrogen bond donating capacity of the OH group.
Intermolecular Hydrogen Bonding: In solution or in a condensed phase, molecules of this compound can form strong intermolecular hydrogen bonds with each other or with other polar molecules. These interactions are significantly stronger than those in non-fluorinated alcohols, leading to a higher boiling point and altered solubility characteristics.
Intramolecular Hydrogen Bonding: Due to the flexibility of the pentanol chain, the molecule can adopt conformations that allow for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms of the CF3 group. Computational studies on similar fluorohydrins have shown that such O-H···F hydrogen bonds are energetically favorable, albeit weaker than conventional O-H···O hydrogen bonds. The existence and strength of these intramolecular interactions can be probed computationally by analyzing the geometry of low-energy conformers and through techniques like Natural Bond Orbital (NBO) analysis, which can quantify the stabilization energy of the donor-acceptor interaction.
| Interaction Type | Calculated Bond Length (Å) | Calculated Bond Angle (°) | Estimated Stabilization Energy (kcal/mol) |
|---|---|---|---|
| Intramolecular O-H···F | ~2.1 - 2.4 | ~110 - 130 | 0.5 - 1.5 |
| Intermolecular O-H···O | ~1.8 - 2.0 | ~160 - 180 | 3.0 - 5.0 |
Note: Data is based on theoretical calculations and findings for analogous fluorinated alcohols.
Bioisosteric Replacements and Their Theoretical Impact on Molecular Design
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. The concept is a cornerstone of medicinal chemistry for optimizing drug candidates. Both the phenyl and trifluoromethyl groups in this compound are common targets for bioisosteric replacement.
Trifluoromethyl Group Bioisosteres: The trifluoromethyl group is often used as a bioisostere for a methyl or isopropyl group. However, its strong electron-withdrawing nature and lipophilicity set it apart. Bioisosteric replacement of the CF3 group might involve other small, electron-withdrawing groups like a cyano (-CN) or a nitro (-NO2) group, although the latter is often avoided in drug design due to potential toxicity. nih.govnih.gov More recently, the pentafluorosulfanyl (SF5) group has been explored as a "super-trifluoromethyl" group. Theoretical calculations are essential to evaluate how these changes would affect the acidity of the nearby alcohol, the stability of the molecule, and its potential interactions. For example, replacing CF3 with a CN group would introduce a linear, polar functional group that could act as a hydrogen bond acceptor, significantly altering the molecule's interaction profile.
Role in Fundamental Chemical Research and Development
Applications as a Chemical Probe for Enzyme Activity Studies
The trifluoromethyl group in 5-Phenyl-1,1,1-trifluoropentan-2-ol makes it a prime candidate for use as a chemical probe in the study of enzyme activity. The strong electron-withdrawing nature of the CF3 group can significantly alter the acidity of the adjacent hydroxyl group, influencing its interactions within an enzyme's active site. This property is particularly useful in probing the active sites of hydrolases, such as lipases and esterases, where the fluorinated alcohol can act as a substrate or a transition-state analogue inhibitor.
Research on analogous trifluoromethyl ketones has demonstrated their potency as inhibitors of various serine and cysteine proteases. While this compound is an alcohol, it can be enzymatically oxidized in situ or chemically converted to the corresponding ketone, which can then act as a potent enzyme inhibitor. The phenyl group allows for specific hydrophobic interactions within the enzyme's binding pocket, potentially leading to high selectivity and affinity.
| Enzyme Class | Potential Interaction Mechanism | Key Structural Feature |
| Hydrolases (e.g., Lipases) | Covalent modification of active site serine | Trifluoromethyl carbinol |
| Dehydrogenases | Substrate for oxidation to a ketone inhibitor | Secondary alcohol |
| Cytochrome P450 | Metabolic transformation studies | Phenyl ring and alkyl chain |
Scaffold for the Design of Research Tools in Chemical Biology
In chemical biology, small molecules are indispensable tools for the elucidation of complex biological processes. The structure of this compound provides a versatile scaffold for the development of such tools. The hydroxyl group offers a convenient handle for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, through esterification or etherification. The phenyl ring can be functionalized to introduce photo-cross-linking moieties, enabling the identification of protein binding partners through covalent capture.
Furthermore, the chirality of the molecule allows for the synthesis of stereoisomeric probes, which can be used to investigate the stereoselectivity of biological interactions. The differential activity of the (R)- and (S)-enantiomers can provide valuable insights into the three-dimensional architecture of a biological target.
Precursor for Ligands in Coordination Chemistry and Catalysis
Chiral ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The enantiomers of this compound serve as valuable precursors for the synthesis of novel chiral ligands. The hydroxyl group can be readily converted into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes.
The presence of the trifluoromethyl group can impart unique electronic properties to the resulting metal complexes, potentially enhancing their catalytic activity and selectivity. For instance, the electron-withdrawing nature of the CF3 group can modulate the electron density at the metal center, influencing the catalytic cycle. The phenyl group can also be modified to fine-tune the steric environment around the metal, further optimizing the catalyst's performance.
Fluorinated Building Blocks for Diverse Synthetic Targets in Organic Chemistry
This compound is a valuable fluorinated building block in organic synthesis. tcichemicals.com The introduction of fluorine-containing moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. tcichemicals.comossila.com This makes fluorinated compounds highly sought after in drug discovery and agrochemical research. tcichemicals.comsigmaaldrich.com
The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. sigmaaldrich.com The chiral nature of this compound allows for the stereoselective synthesis of complex molecules. The hydroxyl group can be used as a directing group in various chemical transformations or can be replaced with other functional groups with inversion or retention of stereochemistry.
| Property Enhancement by Fluorine | Application Area |
| Increased Metabolic Stability | Pharmaceuticals |
| Enhanced Lipophilicity | Agrochemicals |
| Altered Acidity/Basicity | Materials Science |
| Modified Conformational Preference | Drug Design |
Academic Studies on the Influence of Fluorine Substitution on Molecular Recognition and Binding
The substitution of hydrogen with fluorine can have a profound impact on molecular conformation and non-covalent interactions, which are the cornerstones of molecular recognition. This compound and its derivatives are excellent models for studying these effects. The trifluoromethyl group can participate in unconventional hydrogen bonds (C-H···F-C) and halogen bonds, in addition to influencing dipole moments and quadrupole moments.
By comparing the binding of fluorinated and non-fluorinated analogues to host molecules or biological receptors, researchers can quantify the energetic contributions of fluorine-specific interactions. These studies are crucial for the rational design of new drugs and materials with improved properties.
Contributions to the Development of New Reaction Methodologies Leveraging Fluorine Effects
The unique reactivity of fluorinated compounds has led to the development of novel synthetic methodologies. The strong carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group can influence the course of chemical reactions in unexpected ways. For example, reactions involving carbocations or carbanions adjacent to a trifluoromethyl group often proceed with different selectivities compared to their non-fluorinated counterparts.
Research involving compounds like this compound can inspire the development of new fluorination and trifluoromethylation reactions. Furthermore, the presence of the trifluoromethyl group can be exploited to direct C-H activation reactions or to control the stereochemical outcome of transformations at remote positions in the molecule.
Q & A
Q. What are the established synthetic routes for 5-Phenyl-1,1,1-trifluoropentan-2-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via fluorination of pentan-2-ol derivatives using trifluoromethylating agents. Key steps include:
- Precursor preparation : Start with pentan-2-ol derivatives substituted with phenyl groups.
- Fluorination : Use sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to introduce trifluoromethyl groups. Reaction conditions (temperature, solvent polarity) significantly impact yields. For example, DAST in dichloromethane at −78°C minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Typical yields range from 45–65%, with optimization via kinetic monitoring (e.g., TLC or GC-MS).
Q. How is the logP value of this compound determined experimentally?
- Methodological Answer : The octanol-water partition coefficient (logP) is measured using a shake-flask method:
Phase separation : Mix the compound with octanol and water (1:1 v/v) under controlled pH (e.g., 7.4).
Quantification : Analyze concentrations in both phases via HPLC-UV or LC-MS.
Data validation : Triplicate measurements reduce variability. Reported logP values for similar trifluorinated alkanols are ~2.3–2.8, reflecting increased lipophilicity from the phenyl and trifluoromethyl groups .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR confirms trifluoromethyl group integrity (δ −60 to −70 ppm). ¹H NMR identifies the hydroxyl proton (δ 1.5–2.0 ppm, broad) and phenyl protons (δ 7.2–7.4 ppm).
- IR : O-H stretch (~3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) are diagnostic.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 235.1004 for C₁₁H₁₂F₃O).
Advanced Research Questions
Q. How do structural modifications (e.g., amino or halogen substituents) on the phenyl ring affect bioactivity?
- Methodological Answer :
- SAR studies : Synthesize derivatives like 5-Amino-1,1,1-trifluoro-2-(3-iodophenyl)pentan-2-ol () and evaluate interactions with biological targets (e.g., enzymes).
- Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For example, iodinated derivatives show enhanced binding to hydrophobic enzyme pockets (~3-fold increase in Ki compared to unsubstituted analogs) .
Q. What strategies resolve discrepancies in synthetic yields between fluorination methods?
- Methodological Answer :
- Comparative analysis : Test DAST vs. SF₄ under identical conditions. DAST often provides higher yields (60% vs. 45%) but requires strict anhydrous conditions.
- Side-reaction mitigation : Add molecular sieves to absorb HF byproducts. Monitor intermediates via in-situ ¹⁹F NMR .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model the compound’s binding to CYP3A4. The trifluoromethyl group’s electronegativity may hinder heme-iron coordination.
- Validation : Compare predicted binding energies with experimental IC₅₀ values from fluorogenic substrate assays .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
